molecular formula C11H13NO2S B6604764 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione CAS No. 2137675-85-3

7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione

Cat. No.: B6604764
CAS No.: 2137675-85-3
M. Wt: 223.29 g/mol
InChI Key: TWVRHVFTNZMTSH-UHFFFAOYSA-N
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Description

7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclic ring system with sulfur and nitrogen atoms, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a phenyl-substituted precursor, which undergoes cyclization in the presence of sulfur and nitrogen sources under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Its potential biological activity suggests it could be developed into therapeutic agents for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is unique due to the presence of both sulfur and nitrogen in its bicyclic structure. This combination imparts distinct reactivity and potential biological activity compared to similar compounds. Its phenyl group also contributes to its unique properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-phenyl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-15(14)11-9(7-12-15)6-10(11)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRHVFTNZMTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNS(=O)(=O)C2C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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